molecular formula C22H18ClF3N6O B10956686 11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B10956686
M. Wt: 474.9 g/mol
InChI Key: BKXJIHFSBJDCHT-UHFFFAOYSA-N
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Description

11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including an imidazole ring, a trifluoromethyl group, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide undergoes various types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Substituted derivatives with various nucleophiles.

Scientific Research Applications

11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the quinazoline core can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Properties

Molecular Formula

C22H18ClF3N6O

Molecular Weight

474.9 g/mol

IUPAC Name

15-chloro-N-(3-imidazol-1-ylpropyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C22H18ClF3N6O/c23-16-18(21(33)28-8-3-10-31-11-9-27-12-31)30-32-19(22(24,25)26)15-7-6-13-4-1-2-5-14(13)17(15)29-20(16)32/h1-2,4-5,9,11-12H,3,6-8,10H2,(H,28,33)

InChI Key

BKXJIHFSBJDCHT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N3C(=C(C(=N3)C(=O)NCCCN4C=CN=C4)Cl)N=C2C5=CC=CC=C51)C(F)(F)F

Origin of Product

United States

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